molecular formula C12H8Cl2N2O B1593958 4,4'-Dichloroazoxybenzene CAS No. 614-26-6

4,4'-Dichloroazoxybenzene

Cat. No. B1593958
CAS RN: 614-26-6
M. Wt: 267.11 g/mol
InChI Key: NMAZIJPSESMWSA-UHFFFAOYSA-N
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Description

4,4’-Dichloroazoxybenzene is a chemical compound with the linear formula C12H8Cl2N2O . It has a molecular weight of 267.116 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of various azoxybenzenes, including 4,4’-Dichloroazoxybenzene, can be achieved by the photoreduction of the corresponding nitrobenzene using a flow microreactor . The yield and chemoselectivity of each azoxybenzene depend on the type and position of the substituents . The use of liquid-liquid slug flow conditions, consisting of an organic solution and a fluorous solvent like tetradecafluorohexane (TDFH) or octadecafluorooctane (ODFO), improves both the conversion and yield of this photoreduction .


Molecular Structure Analysis

The molecular structure of 4,4’-Dichloroazoxybenzene is represented by the linear formula C12H8Cl2N2O . Its molecular weight is 267.116 .


Chemical Reactions Analysis

The photoreduction of nitrobenzene is a traditional and very important reaction because it can yield a variety of important products, with aniline and azobenzene being the main ones among them . The application of photoreduction to this type of reaction has been focused on by many organic chemists .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dichloroazoxybenzene include its molecular weight of 267.116 and its linear formula of C12H8Cl2N2O .

Scientific Research Applications

Synthesis and Chemical Reactions 4,4'-Dichloroazoxybenzene (DOB) has been studied for its role in various chemical synthesis processes. For example, it is a primary product in the electrochemical reduction of p-chloronitrobenzene at a silver cathode in dimethylformamide. This process also yields 4,4'-dichloroazobenzene (DAB) and a small amount of p-chloroaniline, showcasing DOB's potential in generating compounds useful for further chemical synthesis or industrial applications. The presence and type of proton donor significantly affect the reduction process, influencing the product selectivity towards DOB and DAB under different solvent conditions. This suggests that DOB can be strategically synthesized through controlled electrochemical processes for specific applications (Huang et al., 2019).

Mechanism of Action

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Biochemical Analysis

Biochemical Properties

4,4’-Dichloroazoxybenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 4,4’-Dichloroazoxybenzene has been found to bind with certain proteins, altering their conformation and activity, which can influence various cellular processes .

Cellular Effects

The effects of 4,4’-Dichloroazoxybenzene on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating gene expression, 4,4’-Dichloroazoxybenzene can either promote or inhibit the transcription of specific genes, thereby affecting cellular metabolism and overall cell function. For instance, it has been reported to induce apoptosis in cancer cells by activating the p53 signaling pathway .

Molecular Mechanism

At the molecular level, 4,4’-Dichloroazoxybenzene exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases, thereby disrupting signal transduction pathways. Additionally, 4,4’-Dichloroazoxybenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately influencing cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dichloroazoxybenzene have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,4’-Dichloroazoxybenzene remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to 4,4’-Dichloroazoxybenzene in vitro and in vivo has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4,4’-Dichloroazoxybenzene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and promoting cell survival. At high doses, 4,4’-Dichloroazoxybenzene can be toxic, leading to adverse effects such as organ damage and impaired cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

4,4’-Dichloroazoxybenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels within cells. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes. These interactions can lead to changes in the metabolic profile of cells, impacting overall cellular function .

Transport and Distribution

The transport and distribution of 4,4’-Dichloroazoxybenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, and its localization within different cellular compartments can influence its activity. Studies have shown that 4,4’-Dichloroazoxybenzene can accumulate in certain tissues, leading to localized effects. The distribution pattern of the compound is essential for understanding its overall impact on cellular function .

Subcellular Localization

The subcellular localization of 4,4’-Dichloroazoxybenzene is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4,4’-Dichloroazoxybenzene has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 4,4’-Dichloroazoxybenzene is essential for elucidating its precise mechanisms of action .

properties

IUPAC Name

(4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium
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InChI

InChI=1S/C12H8Cl2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NMAZIJPSESMWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Cl)[O-])Cl
Source PubChem
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Molecular Formula

C12H8Cl2N2O
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DSSTOX Substance ID

DTXSID3073210
Record name 4,4'-Dichloroazoxybenzene
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Molecular Weight

267.11 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 4,4'-Dichloroazoxybenzene
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CAS RN

614-26-6, 21650-66-8, 71297-93-3
Record name 4,4'-Dichloroazoxybenzene
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Record name 4,4'-Dichloroazoxybenzene, (E)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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